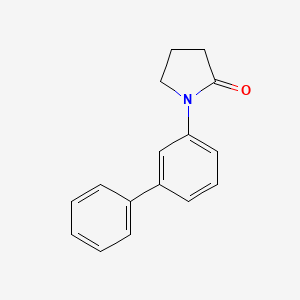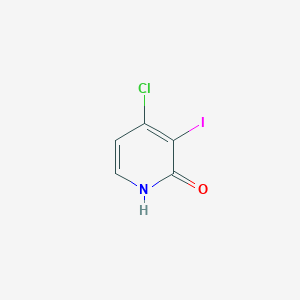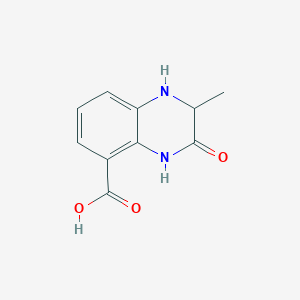![molecular formula C70H50N4S B13699836 n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of diphenylamine groups: This is achieved through nucleophilic substitution reactions.
Attachment of 4-(1,2,2-triphenylvinyl)phenyl groups: This step often involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various catalysts (e.g., palladium) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c][1,2,5]thiadiazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron transport properties
作用机制
The mechanism of action of N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with electron-rich and electron-deficient sites, facilitating electron transport and energy transfer.
Pathways Involved: It participates in photophysical processes, including fluorescence and phosphorescence, making it valuable in optoelectronic applications.
相似化合物的比较
Similar Compounds
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Known for its use in OLEDs and solar cells.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Utilized as fluorophores and visible light organophotocatalysts.
Uniqueness
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine stands out due to its unique combination of structural features, which provide superior electron transport properties and stability. This makes it particularly suitable for advanced electronic applications, where high performance and durability are essential .
属性
分子式 |
C70H50N4S |
|---|---|
分子量 |
979.2 g/mol |
IUPAC 名称 |
4-N,7-N-diphenyl-4-N,7-N-bis[4-(1,2,2-triphenylethenyl)phenyl]-2,1,3-benzothiadiazole-4,7-diamine |
InChI |
InChI=1S/C70H50N4S/c1-9-25-51(26-10-1)65(52-27-11-2-12-28-52)67(55-33-17-5-18-34-55)57-41-45-61(46-42-57)73(59-37-21-7-22-38-59)63-49-50-64(70-69(63)71-75-72-70)74(60-39-23-8-24-40-60)62-47-43-58(44-48-62)68(56-35-19-6-20-36-56)66(53-29-13-3-14-30-53)54-31-15-4-16-32-54/h1-50H |
InChI 键 |
FFZZLMWGOYEULJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C6=NSN=C56)N(C7=CC=CC=C7)C8=CC=C(C=C8)C(=C(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


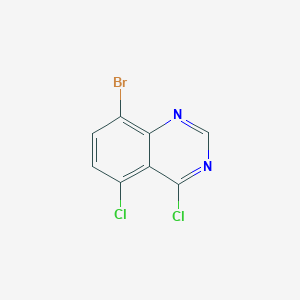
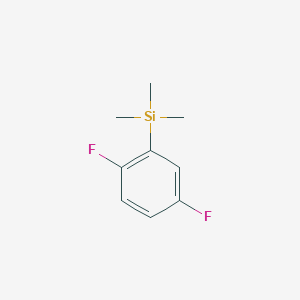

![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
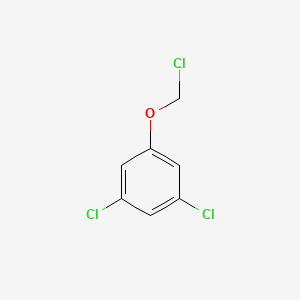
![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)
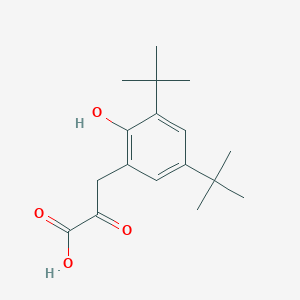


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)
